4-Acetoxy-4'-propylbenzophenone
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Overview
Description
4-Acetoxy-4’-propylbenzophenone is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.34. It is also known by its IUPAC name, 4-(4-propylbenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a propyl group attached to a benzophenone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-propylbenzophenone typically involves the acetylation of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzophenone and acetic anhydride, followed by the addition of a catalytic amount of sulfuric acid. The mixture is then heated to about 50-60°C for 15 minutes, after which it is cooled and the product is precipitated by the addition of water .
Industrial Production Methods
Industrial production methods for 4-Acetoxy-4’-propylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity 4-Acetoxy-4’-propylbenzophenone .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-propylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with different functional groups.
Scientific Research Applications
4-Acetoxy-4’-propylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a catalyst in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-propylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The benzophenone core can absorb UV light, making it useful as a UV absorber in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the acetoxy and propyl groups, making it less versatile in certain applications.
4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, affecting its reactivity and applications.
4-Propylbenzophenone: Lacks the acetoxy group, which limits its use as a photoinitiator and UV absorber.
Uniqueness
4-Acetoxy-4’-propylbenzophenone is unique due to the presence of both acetoxy and propyl groups, which enhance its chemical reactivity and versatility in various applications. The combination of these functional groups allows it to participate in a wider range of chemical reactions and makes it suitable for diverse scientific research and industrial applications .
Properties
IUPAC Name |
[4-(4-propylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-4-14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)21-13(2)19/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECFYLXIKCQLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641713 |
Source
|
Record name | 4-(4-Propylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-72-6 |
Source
|
Record name | 4-(4-Propylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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